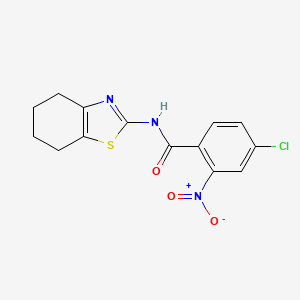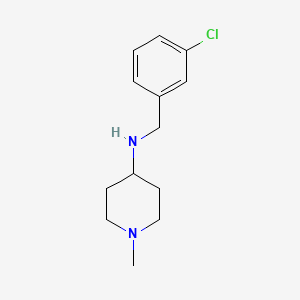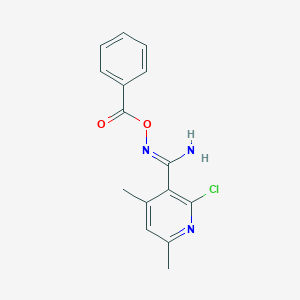
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine, also known as DMNPY, is a chemical compound that has been extensively researched for its potential applications in the field of medicine.
作用機序
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer growth and inflammation. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine has been shown to inhibit the activity of the enzyme AKT, which is involved in cancer cell survival and proliferation. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6.
実験室実験の利点と制限
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively characterized in terms of its chemical and physical properties. However, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, its effects on normal cells and tissues are not well characterized, and it may have off-target effects that could complicate experimental results.
将来の方向性
There are several future directions for research on 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine. One area of research could focus on further elucidating its mechanism of action, particularly with regard to its effects on cancer cells and inflammation. Another area of research could focus on optimizing its pharmacological properties, such as its bioavailability and toxicity. Finally, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine could be tested in preclinical and clinical trials as a potential therapeutic agent for cancer and inflammatory diseases.
合成法
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine can be synthesized through a multi-step process involving the reaction of 4-methyl-6-chloro-2-(4-nitrophenoxy)pyrimidine with 3,5-dimethyl-1H-pyrazole in the presence of a base. The resulting product is then purified through recrystallization to obtain 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine in high yield and purity.
科学的研究の応用
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine has been extensively researched for its potential applications in the field of medicine. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in animal models of inflammatory diseases.
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-methyl-6-(4-nitrophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-10-9-15(24-14-6-4-13(5-7-14)21(22)23)18-16(17-10)20-12(3)8-11(2)19-20/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDPVWWBHHYMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(4-bromophenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B5832822.png)

![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5832850.png)

![4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5832857.png)

![2-(4-ethoxyphenyl)-8-methoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5832875.png)





![2-[(3-bromophenyl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B5832930.png)
